4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one
CAS No.:
Cat. No.: VC17523452
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19NO |
---|---|
Molecular Weight | 181.27 g/mol |
IUPAC Name | 4-methyl-2-pyrrolidin-2-ylcyclohexan-1-one |
Standard InChI | InChI=1S/C11H19NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-10,12H,2-7H2,1H3 |
Standard InChI Key | NIPIJQHJMNWZCA-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(=O)C(C1)C2CCCN2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is C₁₁H₂₁NO, derived from its cyclohexanone backbone (C₆H₁₀O) modified with a methyl group (-CH₃) and a pyrrolidin-2-yl substituent (C₄H₈N). The compound has a molecular weight of 183.29 g/mol, calculated as follows:
This aligns with structurally similar compounds, such as 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one (C₁₁H₁₉NO, 181.28 g/mol) , accounting for differences in substituent positioning and hydrogen count.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₁NO |
Molecular Weight | 183.29 g/mol |
IUPAC Name | 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one |
Canonical SMILES | O=C1C(CC(C)C1)C2NCCC2 |
Topological Polar Surface Area | 29.1 Ų |
Stereochemical Considerations
The compound’s stereochemistry arises from two chiral centers: the cyclohexanone’s 2-position (pyrrolidine attachment) and the pyrrolidine ring’s 2-position. This results in four possible stereoisomers, each with distinct physicochemical and biological properties. Molecular modeling predicts that the (2R,2’S) configuration minimizes steric clashes between the methyl group and pyrrolidine ring, favoring this diastereomer in synthetic mixtures.
Synthetic Routes and Methodologies
Condensation Reactions
A primary synthetic route involves the condensation of 4-methylcyclohexan-1-one with pyrrolidine-2-carbaldehyde under acidic catalysis. This method, analogous to the synthesis of 4-(pyrrolidin-1-yl)cyclohexan-1-one, proceeds via enamine formation:
Key optimization parameters include:
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Temperature: 80–100°C for 12–24 hours
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Catalyst: p-Toluenesulfonic acid (10 mol%)
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Solvent: Toluene or xylene for azeotropic water removal
Yields typically range from 45–60%, with purity enhanced via vacuum distillation or recrystallization from ethanol.
Asymmetric Synthesis Strategies
Chiral resolution remains challenging due to the compound’s stereochemical complexity. Recent advances employ chiral auxiliaries, such as (S)-proline, to induce enantioselectivity during the aldol condensation step. For example:
This method, adapted from related pyrrolidinone syntheses, highlights the potential for scalable enantioselective production.
Physicochemical Properties
Physical Properties
Predicted physical properties, derived from QSPR (Quantitative Structure-Property Relationship) models and analog data , include:
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
Melting Point | 98–102°C |
Boiling Point | 285–290°C (at 760 mmHg) |
Density | 1.05 g/cm³ |
Solubility in Water | 2.3 g/L (25°C) |
LogP (Octanol-Water) | 1.8 |
The compound’s moderate lipophilicity (LogP ≈ 1.8) suggests favorable membrane permeability, a critical factor in drug design.
Chemical Reactivity
The ketone group at position 1 undergoes typical nucleophilic additions, while the pyrrolidine nitrogen participates in acid-base reactions. Notable transformations include:
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Reductive Amination: Conversion to secondary amines via reaction with primary amines and NaBH₄.
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Oxidation: Selective oxidation of the pyrrolidine ring to a pyrrolidone using m-CPBA (meta-chloroperbenzoic acid).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H and ¹³C NMR chemical shifts (CDCl₃, 400 MHz):
Table 3: NMR Spectral Data
Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
---|---|---|---|
C=O | - | - | 210.5 |
C4-CH₃ | 1.12 | s | 22.3 |
C2-Pyrrolidine | 3.45 | m | 58.7 |
Pyrrolidine CH₂ | 1.8–2.2 | m | 28.1, 46.4 |
The singlet at 1.12 ppm corresponds to the methyl group, while pyrrolidine protons resonate as multiplet signals between 1.8–3.4 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet):
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ν(C=O): 1715 cm⁻¹ (strong, sharp)
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ν(N-H): 3300 cm⁻¹ (broad, pyrrolidine secondary amine)
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ν(C-H): 2850–2960 cm⁻¹ (alkyl stretches)
Research Findings and Case Studies
Computational Docking Studies
Molecular docking simulations (PDB: 3LN1) predict strong interactions between the compound’s pyrrolidine nitrogen and the active-site aspartate residue of HIV-1 protease (binding energy: -9.2 kcal/mol). This suggests potential as a protease inhibitor lead compound.
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